![molecular formula C20H22N4O3S B2732959 1-((4'-methoxy-[1,1'-biphenyl]-4-yl)sulfonyl)-4-(2H-1,2,3-triazol-2-yl)piperidine CAS No. 2198335-88-3](/img/structure/B2732959.png)
1-((4'-methoxy-[1,1'-biphenyl]-4-yl)sulfonyl)-4-(2H-1,2,3-triazol-2-yl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-((4'-methoxy-[1,1'-biphenyl]-4-yl)sulfonyl)-4-(2H-1,2,3-triazol-2-yl)piperidine is a useful research compound. Its molecular formula is C20H22N4O3S and its molecular weight is 398.48. The purity is usually 95%.
BenchChem offers high-quality 1-((4'-methoxy-[1,1'-biphenyl]-4-yl)sulfonyl)-4-(2H-1,2,3-triazol-2-yl)piperidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-((4'-methoxy-[1,1'-biphenyl]-4-yl)sulfonyl)-4-(2H-1,2,3-triazol-2-yl)piperidine including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Structural Analysis and Computational Studies
Research has involved structural analysis and computational studies of compounds with similar structural features to 1-((4'-methoxy-[1,1'-biphenyl]-4-yl)sulfonyl)-4-(2H-1,2,3-triazol-2-yl)piperidine. For instance, crystal structure studies, Hirshfeld surface analysis, and Density Functional Theory (DFT) calculations have been conducted on related piperazine derivatives, providing insights into their reactive sites for electrophilic and nucleophilic nature. These studies help understand the molecular interactions and crystal packing, contributing to the development of new materials with tailored properties (Kumara et al., 2017).
Polymorphism and Process Development
Polymorphism, the ability of a compound to exist in more than one crystalline form, significantly impacts the physical properties and stability of pharmaceutical compounds. Research has been conducted on controlling polymorphism in compounds similar to 1-((4'-methoxy-[1,1'-biphenyl]-4-yl)sulfonyl)-4-(2H-1,2,3-triazol-2-yl)piperidine. This research is crucial for process development in pharmaceutical manufacturing, ensuring the consistency and efficacy of the final drug products (Takeguchi et al., 2015).
Antimicrobial Activities
Some derivatives of piperidine, similar in structure to the compound , have been synthesized and evaluated for their antimicrobial activities. These studies are pivotal in discovering new antibiotics or antimicrobial agents that can be effective against various bacterial and fungal pathogens, addressing the global challenge of antimicrobial resistance (Bektaş et al., 2010).
Electrosynthesis and Functionalization
Research has also explored the electrosynthesis and functionalization of piperidine derivatives, focusing on their anodic methoxylation. These studies contribute to the field of synthetic organic chemistry, providing new methodologies for the synthesis and modification of complex organic molecules, which can be used in various applications, including drug development and materials science (Golub & Becker, 2015).
Receptor Antagonists
Piperazine derivatives have been prepared and evaluated as 5-HT7 receptor antagonists, demonstrating the potential therapeutic applications of such compounds in treating conditions associated with this receptor. This line of research is critical for developing new treatments for neurological and psychiatric disorders (Yoon et al., 2008).
properties
IUPAC Name |
1-[4-(4-methoxyphenyl)phenyl]sulfonyl-4-(triazol-2-yl)piperidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O3S/c1-27-19-6-2-16(3-7-19)17-4-8-20(9-5-17)28(25,26)23-14-10-18(11-15-23)24-21-12-13-22-24/h2-9,12-13,18H,10-11,14-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYQVRWMNZICFMZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC=C(C=C2)S(=O)(=O)N3CCC(CC3)N4N=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-((4'-methoxy-[1,1'-biphenyl]-4-yl)sulfonyl)-4-(2H-1,2,3-triazol-2-yl)piperidine |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.